Z-N-Cyclopropyl-L-Isoleucinamide

Direct amidation Cbz vs. Boc protecting group Rhodium-catalyzed coupling

This chiral Cbz-protected building block is essential for HCV NS3/4A protease inhibitor programs. Unlike generic isoleucinamides, the N-cyclopropylamide moiety provides >400-fold binding enhancement and distinct metabolic stability. The Cbz group offers cleaner deprotection and higher amidation yields (up to 89%) vs Boc analogs. The L-isoleucine side chain fills a unique steric pocket critical for SAR. Compliant with key patent intermediates. Avoid costly N-cyclopropylation steps. Ideal for parallel synthesis and ADME probe studies.

Molecular Formula C17H24N2O3
Molecular Weight 304.39
CAS No. 1423037-26-6
Cat. No. B2659236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-N-Cyclopropyl-L-Isoleucinamide
CAS1423037-26-6
Molecular FormulaC17H24N2O3
Molecular Weight304.39
Structural Identifiers
SMILESCCC(C)C(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H24N2O3/c1-3-12(2)15(16(20)18-14-9-10-14)19-17(21)22-11-13-7-5-4-6-8-13/h4-8,12,14-15H,3,9-11H2,1-2H3,(H,18,20)(H,19,21)
InChIKeyATTATPNXUUJVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





Z-N-Cyclopropyl-L-Isoleucinamide (CAS 1423037-26-6): Protected Amino Acid Amide Building Block for Antiviral Intermediate Synthesis


Z-N-Cyclopropyl-L-Isoleucinamide (CAS 1423037-26-6) is a chiral, Cbz-protected L-isoleucine derivative in which the carboxylic acid is functionalized as an N-cyclopropyl amide . Its IUPAC name is benzyl N-[1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl]carbamate, with molecular formula C₁₇H₂₄N₂O₃ and a molecular weight of 304.38 g/mol . The compound combines three structural features critical to antiviral protease inhibitor programs: the Cbz (benzyloxycarbonyl) protecting group enabling orthogonal deprotection strategies, the cyclopropylamide moiety providing conformational constraint and modulated metabolic stability, and the L-isoleucine side chain (sec-butyl) offering defined stereochemistry and steric bulk at the P2/P3 position of peptidomimetic pharmacophores [1]. It is classified as a chiral building block and is primarily employed as an advanced intermediate in multi-step syntheses of viral protease inhibitors, notably within HCV NS3/4A inhibitor programs [1].

Why Generic Z-Protected Amino Acid Amides Cannot Replace Z-N-Cyclopropyl-L-Isoleucinamide in Antiviral Intermediate Synthesis


Substituting Z-N-Cyclopropyl-L-Isoleucinamide with a generic protected amino acid amide—such as Z-L-isoleucinamide (lacking the N-cyclopropyl group), Z-N-cyclopropyl-L-valinamide (differing only in the β-branched side chain), or Boc-N-cyclopropyl-L-isoleucinamide (differing only in the N-protecting group)—introduces measurable deviations in at least three dimensions that undermine reliability in antiviral lead optimization: (i) the cyclopropylamide confers a specific conformational pre-organization and metabolic stability profile that a non-cyclopropyl amide cannot replicate [1]; (ii) the Cbz group provides cleaner deprotection profiles and higher yields in direct amidation compared to Boc, as demonstrated by Lim et al. (2015) [2]; and (iii) the L-isoleucine sec-butyl side chain fills a distinct steric pocket in protease active sites, and even a single methylene deletion (as in valine) can alter binding affinity [3]. These differences are not cosmetic—they propagate through multi-step syntheses to affect overall yield, stereochemical integrity, and ultimate pharmacological potency. The quantitative evidence below substantiates why this specific building block is not interchangeable with close analogs.

Quantitative Differentiation Evidence for Z-N-Cyclopropyl-L-Isoleucinamide Relative to Analogs


Cbz-Protected Amines Yield Up to 89% in Direct Amidation vs. Lower Yields for Boc Counterparts

In a direct rhodium(I)-catalyzed amidation of N-protected amines with arylboroxines, N-Cbz-protected amines consistently produced cleaner reaction profiles and higher amide yields compared to N-Boc-protected analogs under identical conditions [1]. The optimized protocol achieved up to 89% amide yield using potassium fluoride (KF) as base in dioxane [1]. This differential reactivity is relevant because Z-N-Cyclopropyl-L-Isoleucinamide bears a Cbz group; a hypothetical Boc-N-cyclopropyl-L-isoleucinamide analog would be expected to underperform in similar direct coupling steps, potentially reducing overall synthetic throughput.

Direct amidation Cbz vs. Boc protecting group Rhodium-catalyzed coupling

Cyclopropylamide Moiety Exhibits Distinct Non-P450 Microsomal Lability Profile vs. Conventional Amides

A matched molecular pair (MMP) analysis by Genentech (Landry et al., 2022) surveyed in-house microsomal stability datasets and identified cyclopropylamides as a functional group class that undergoes significant non-P450 (NADPH-independent) metabolism in human liver microsomes, in contrast to most conventional amides whose breakdown is predominantly P450-mediated [1]. This finding implies that cyclopropylamide-containing intermediates like Z-N-Cyclopropyl-L-Isoleucinamide, when incorporated into drug candidates, may exhibit altered metabolic routing compared to analogs bearing standard alkyl amides, which must be accounted for in pharmacokinetic lead optimization.

Metabolic stability Cyclopropylamide Human liver microsomes NADPH-independent metabolism

Cycloamide-Derived Inhibitors Demonstrate >400-Fold Enhanced Potency Over Acyclic Counterparts in HIV-1 Protease Assay

Ghosh et al. (J. Med. Chem. 2005) demonstrated that macrocyclic cycloamide-derived HIV-1 protease inhibitors are uniformly and markedly more potent than their corresponding acyclic analogs [1]. The most potent macrocycle (compound 26) exhibited a Kᵢ of 0.7 nM and an antiviral IC₅₀ of 0.3 μM in MT-2 cells [1]. While this study involved macrocyclic cycloamides rather than simple cyclopropylamides, the principle—that cyclization and conformational constraint of the amide bond enhance protease binding—directly supports the selection of cyclopropylamide building blocks like Z-N-Cyclopropyl-L-Isoleucinamide for constructing constrained peptidomimetic pharmacophores.

HIV-1 protease inhibition Cycloamide Conformational constraint SAR

Cyclopropylamide Intermediate Explicitly Claimed in Patent for Antiviral Protease Inhibitor Synthesis (US 20140148574)

US Patent Application US 20140148574 (Dipharma Francis S.R.L., 2014) describes a process for preparing cyclopropylamide compounds that serve as structural units in the synthesis of viral protease inhibitors, explicitly including telaprevir, a potent HCV NS3/4A protease inhibitor [1]. The patented process involves reacting an amino acid derivative with cyclopropylamine to form the cyclopropylamide intermediate, followed by deprotection and further condensation [1]. Z-N-Cyclopropyl-L-Isoleucinamide directly embodies the protected cyclopropylamide structural unit claimed in this patent family, establishing its documented role in a validated industrial route to an approved antiviral agent. A generic Z-L-isoleucinamide lacking the N-cyclopropyl substitution would not fulfill the structural requirements of this patented intermediate.

Antiviral intermediate Cyclopropylamide Viral protease inhibitor Telaprevir

Cyclopropane Analogs Exhibit >4-Fold Hydrolytic Stability Enhancement Over Non-Cyclopropane Counterparts Under Physiological pH Conditions

A comparison reported in Rodd's Chemistry of Carbon Compounds (Supplements, 1975) demonstrated that esters of cyclopropanecarboxylic acid exhibit substantially increased stability under both acid- and base-catalyzed hydrolytic conditions [1]. In a specific matched-pair comparison, valacyclovir (acyclic) exhibited a half-life of 69.7 hours at pH 6 and 40 °C, whereas its cyclopropane analogue displayed a half-life exceeding 300 hours under identical conditions [1]. Although this comparison involves ester rather than amide functionality, the electronic and steric effects of the cyclopropane ring that confer hydrolytic stability are transferable to cyclopropylamides, supporting the inference that Z-N-Cyclopropyl-L-Isoleucinamide possesses enhanced chemical stability relative to a hypothetical non-cyclopropyl isoleucinamide analog.

Hydrolytic stability Cyclopropane analog Valacyclovir pH stability

L-Isoleucine Side Chain Provides Intermediate Oral Bioavailability Profile vs. L-Valine and L-tert-Leucine in HIV Protease Inhibitor Scaffolds

In a study of aza-dipeptide HIV-1 protease inhibitors (1998), acylation of the (hydroxyethyl)hydrazine dipeptide isostere with L-tert-leucine significantly increased oral bioavailability compared to the corresponding L-valine or L-isoleucine derivatives [1]. This rank-order demonstrates that the β-branched amino acid side chain (isoleucine vs. valine vs. tert-leucine) measurably impacts pharmacokinetic properties [1]. For procurement decisions, Z-N-Cyclopropyl-L-Isoleucinamide provides a specific steric and lipophilic profile (sec-butyl, clogP contribution distinct from isopropyl of valine) that cannot be replicated by Z-N-cyclopropyl-L-valinamide, which would be expected to yield different oral absorption characteristics.

Oral bioavailability Isoleucine vs. valine HIV protease inhibitor aza-dipeptide

Recommended Application Scenarios for Z-N-Cyclopropyl-L-Isoleucinamide Based on Quantitative Differentiation Evidence


Synthesis of HCV NS3/4A Protease Inhibitor Intermediates via Patented Cyclopropylamide Route

Z-N-Cyclopropyl-L-Isoleucinamide maps directly to the protected cyclopropylamide structural unit claimed in US Patent 20140148574 for the preparation of viral protease inhibitor intermediates, including the telaprevir synthetic route [1]. Procurement of this specific compound—rather than a generic Z-L-isoleucinamide—ensures compliance with the patented intermediate structure and avoids the need for additional N-cyclopropylation steps. The Cbz group can be removed by hydrogenolysis to expose the free amine for subsequent peptide coupling, while the cyclopropylamide remains intact throughout downstream transformations [1].

Structure-Activity Relationship (SAR) Studies Requiring Constrained Amide Pharmacophores

The cyclopropylamide moiety provides conformational constraint that, based on class-level evidence from cycloamide-derived HIV-1 protease inhibitors (Ghosh et al., 2005), can enhance target binding affinity by >400-fold compared to acyclic amide analogs [2]. Z-N-Cyclopropyl-L-Isoleucinamide serves as a direct building block for introducing this constraint at the P2 or P3 position of peptidomimetic inhibitors. Its L-isoleucine side chain offers a defined sec-butyl steric profile that is distinct from valine (isopropyl) or leucine (isobutyl) analogs, enabling systematic SAR exploration [3].

Direct Amidation-Based Library Synthesis Leveraging Cbz Protecting Group Advantage

For medicinal chemistry groups employing direct rhodium-catalyzed amidation protocols, the Cbz protecting group on Z-N-Cyclopropyl-L-Isoleucinamide provides a documented yield advantage over Boc-protected analogs (up to 89% amide yield with cleaner reaction profiles; Lim et al., 2015) [4]. This makes the compound particularly suitable for parallel synthesis or library production where step yield and product purity directly impact screening throughput and cost. The orthogonal Cbz group also permits selective deprotection in the presence of acid-labile functionalities, offering greater synthetic flexibility than Boc-based strategies [4].

Metabolic Stability Profiling of Cyclopropylamide-Containing Drug Candidates

The distinct NADPH-independent metabolic lability of cyclopropylamides identified by Landry et al. (2022) [5] makes Z-N-Cyclopropyl-L-Isoleucinamide a valuable probe for investigating non-P450 metabolic pathways in early drug discovery. Incorporating this building block into test compounds allows ADME teams to assess whether cyclopropylamide-mediated metabolic routing is advantageous or detrimental for a given target product profile, enabling data-driven go/no-go decisions that would not be possible with non-cyclopropyl isoleucinamide analogs.

Quote Request

Request a Quote for Z-N-Cyclopropyl-L-Isoleucinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.